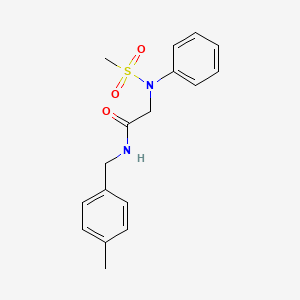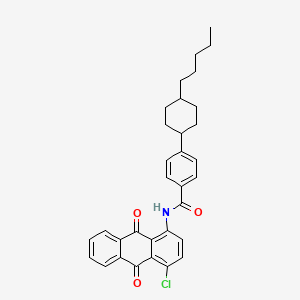
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has been gaining attention in the scientific research community. This compound has been found to have potential applications in the field of medicine, especially in the treatment of various diseases. In
Mecanismo De Acción
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide exerts its effects by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding leads to the activation of these receptors, which in turn leads to the release of various neurotransmitters and hormones in the body. The exact mechanism of action of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is still not fully understood, but it is believed to involve the modulation of the endocannabinoid system in the body.
Biochemical and Physiological Effects:
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been found to have various biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. It has also been found to have neuroprotective effects and to improve cognitive function. However, it is important to note that the effects of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can vary depending on the dosage and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments is that it is a potent and selective cannabinoid receptor agonist, which allows for specific investigation of the effects of synthetic cannabinoids on the body. However, one limitation is that the effects of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide can be unpredictable and can vary depending on the experimental conditions. It is also important to note that the use of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in lab experiments should be done with caution and under strict safety protocols.
Direcciones Futuras
There are several future directions for the study of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One direction is to investigate its potential therapeutic effects in the treatment of various diseases such as cancer, epilepsy, and chronic pain. Another direction is to study its effects on the endocannabinoid system and to investigate its potential as a tool for the study of this system. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide and to identify any potential side effects or risks associated with its use.
Métodos De Síntesis
The synthesis of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the reaction of 4-methylbenzyl chloride with N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. This method has been reported in several scientific papers and has been found to be an efficient and reliable way to synthesize N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide.
Aplicaciones Científicas De Investigación
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been studied extensively in the field of medicine, particularly in the treatment of various diseases such as cancer, epilepsy, and chronic pain. It has been found to have potential therapeutic effects due to its ability to activate the cannabinoid receptors in the body. This compound has also been studied in the field of pharmacology, where it has been used to investigate the effects of synthetic cannabinoids on the body.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-8-10-15(11-9-14)12-18-17(20)13-19(23(2,21)22)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDVXCDWQOSXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B4961087.png)
![ethyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B4961095.png)
![methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)


![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4961112.png)

![1,3-dimethyl-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4961124.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)
![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961188.png)